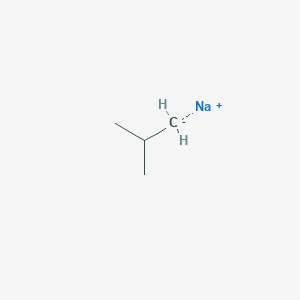
sodium;2-methanidylpropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium;2-methanidylpropane can be synthesized through the reaction of 2-methyl-2-propanethiol with sodium hydride or sodium metal. The reaction typically takes place in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, this compound is produced by reacting 2-methyl-2-propanethiol with sodium hydroxide in an aqueous solution. The reaction is carried out at elevated temperatures to ensure complete conversion of the thiol to its sodium salt .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;2-methanidylpropane undergoes various types of chemical reactions, including:
Substitution Reactions: It can act as a nucleophile in substitution reactions, replacing halide ions in alkyl halides to form thioethers.
Oxidation Reactions: It can be oxidized to form disulfides or sulfonates under appropriate conditions.
Reduction Reactions: It can reduce certain organic compounds, such as ketones and aldehydes, to their corresponding alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or sodium hypochlorite are used for oxidation.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Major Products Formed
Substitution Reactions: Thioethers
Oxidation Reactions: Disulfides, sulfonates
Reduction Reactions: Alcohols
Applications De Recherche Scientifique
Sodium;2-methanidylpropane has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of sodium;2-methanidylpropane involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. This nucleophilic behavior is due to the presence of the negatively charged sulfur atom, which readily forms bonds with electrophiles. The compound can also undergo oxidation and reduction reactions, further expanding its reactivity profile .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium methanethiolate
- Sodium ethanethiolate
- Sodium propanethiolate
Uniqueness
Sodium;2-methanidylpropane is unique due to its branched structure, which provides steric hindrance and affects its reactivity compared to linear thiolates. This structural feature makes it particularly useful in selective reactions where steric effects play a crucial role .
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique reactivity and stability make it a valuable reagent in organic synthesis, biological modifications, and industrial production processes.
Propriétés
Numéro CAS |
864974-51-6 |
|---|---|
Formule moléculaire |
C4H9Na |
Poids moléculaire |
80.10 g/mol |
Nom IUPAC |
sodium;2-methanidylpropane |
InChI |
InChI=1S/C4H9.Na/c1-4(2)3;/h4H,1H2,2-3H3;/q-1;+1 |
Clé InChI |
WSOUKJQSABOGAZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[CH2-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(Dimethylphosphoryl)propyl]-N'-phenylthiourea](/img/structure/B12538726.png)
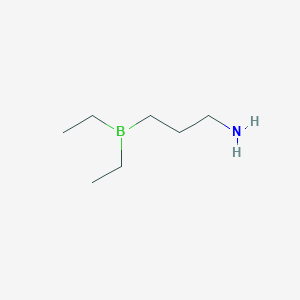

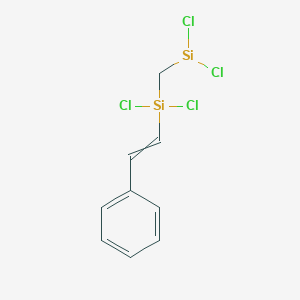
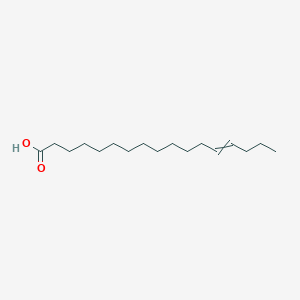
![{(2S,5R)-5-[6-(Methylsulfanyl)-9H-purin-9-yl]-2,5-dihydrofuran-2-yl}methanol](/img/structure/B12538755.png)
silane](/img/structure/B12538758.png)
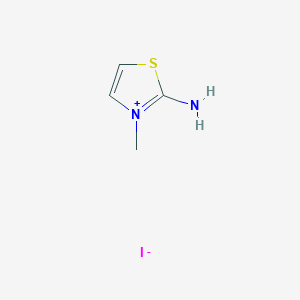
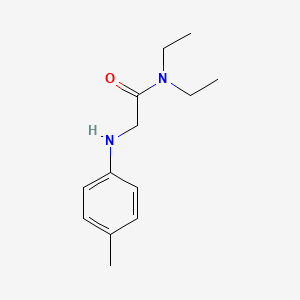

![Benzamide, 2-(difluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl]-](/img/structure/B12538781.png)
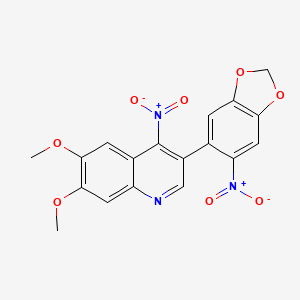
![Phosphinic acid, phenyl[[(phenylmethyl)amino]-4-pyridinylmethyl]-](/img/structure/B12538789.png)
![(4R)-1-[(2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]hepta-1,6-dien-4-yl carbonate](/img/structure/B12538796.png)
